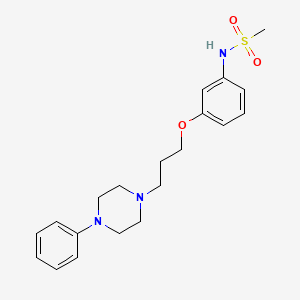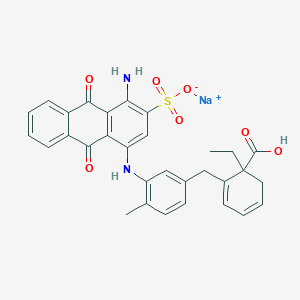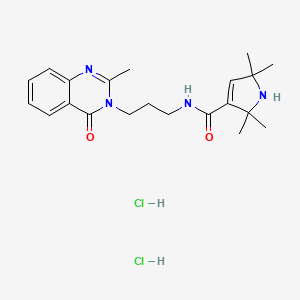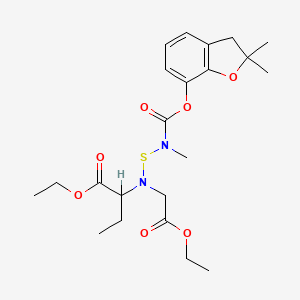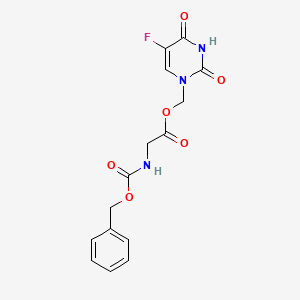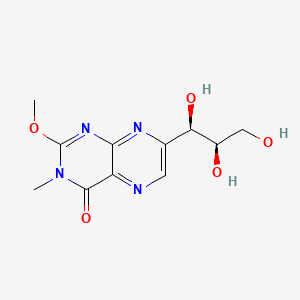
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine is a compound belonging to the phenothiazine class, which is known for its diverse pharmacological properties. Phenothiazines are heterocyclic compounds containing nitrogen and sulfur in their structure. This particular compound has been studied for its potential neuroprotective effects and its ability to interact with various biological targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine typically involves the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)sarcosine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
化学反応の分析
Types of Reactions
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenothiazine derivatives.
科学的研究の応用
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its neuroprotective effects and its ability to inhibit excitotoxic actions at neuronal excitatory amino acid receptor sites.
Medicine: Potential therapeutic agent for conditions such as stroke, cardiac arrest, and neurodegenerative diseases.
Industry: Used in the development of stimuli-responsive polymers and as a component in drug delivery systems
作用機序
The mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine involves its interaction with neuronal excitatory amino acid receptor sites. The compound acts as an antagonist, inhibiting the excitotoxic actions of endogenous amino acids like glutamate. This inhibition helps protect neurons from damage caused by conditions such as anoxia or ischemia .
類似化合物との比較
Similar Compounds
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Used as a photoinitiator and in drug delivery systems.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Known for its anticancer properties and ability to intercalate DNA
Uniqueness
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine is unique due to its specific neuroprotective properties and its ability to inhibit excitotoxic actions at neuronal receptor sites. This makes it a promising candidate for therapeutic applications in neurodegenerative diseases and conditions involving neuronal damage .
特性
CAS番号 |
95948-30-4 |
|---|---|
分子式 |
C19H23N3OS |
分子量 |
341.5 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethyl-methylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C19H23N3OS/c1-20(2)12-13-21(3)14-19(23)22-15-8-4-6-10-17(15)24-18-11-7-5-9-16(18)22/h4-11H,12-14H2,1-3H3 |
InChIキー |
AXKCZGIBVNCQJN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


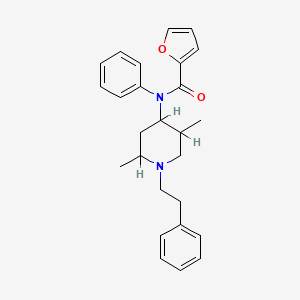
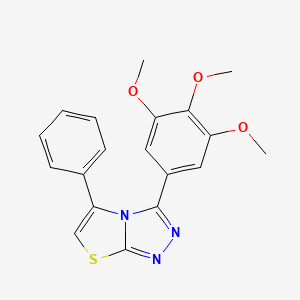
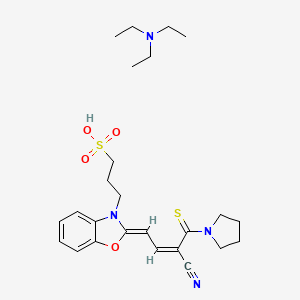

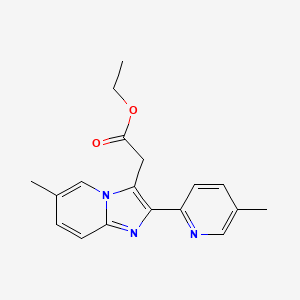

![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)
